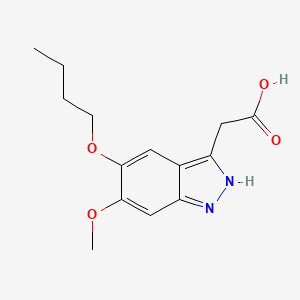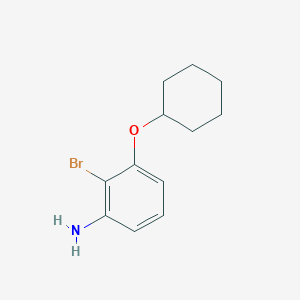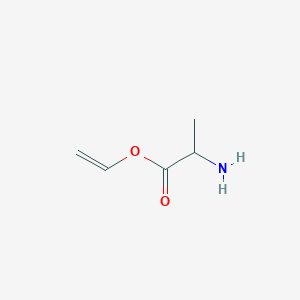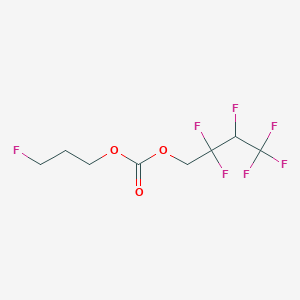
2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with 2,2,2-Trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and 2,2,2-Trifluoroethanol.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions at ambient temperature.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted carbonates depending on the nucleophile used.
Hydrolysis: 2,2,3,4,4,4-Hexafluorobutanol and 2,2,2-Trifluoroethanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups can form strong interactions with proteins and enzymes, affecting their activity. In drug delivery systems, the compound can enhance the stability and bioavailability of active pharmaceutical ingredients by protecting them from degradation.
Comparison with Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Comparison: Compared to these similar compounds, 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate stands out due to its unique combination of fluorinated groups, which provide enhanced thermal stability and chemical resistance. Its carbonate group also offers distinct reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C7H5F9O3 |
|---|---|
Molecular Weight |
308.10 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C7H5F9O3/c8-3(7(14,15)16)5(9,10)1-18-4(17)19-2-6(11,12)13/h3H,1-2H2 |
InChI Key |
IGDODZJHKUESDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)

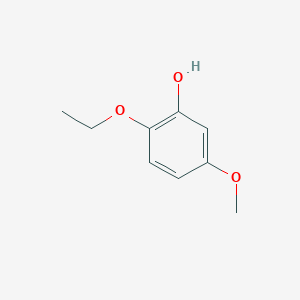
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

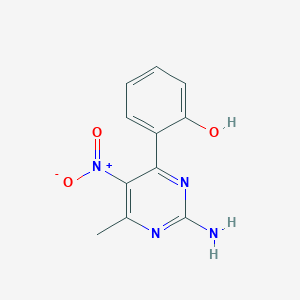
![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
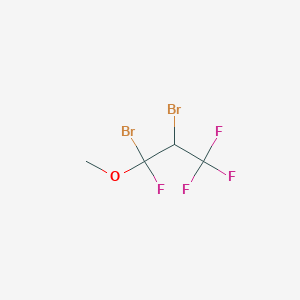
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)
